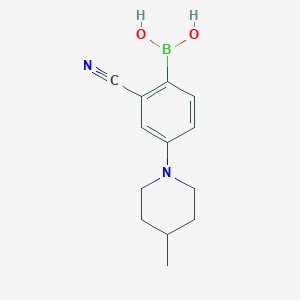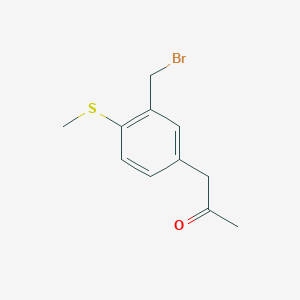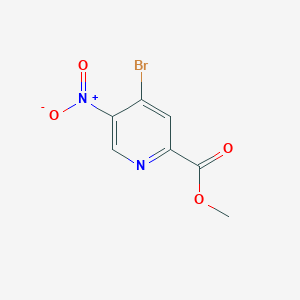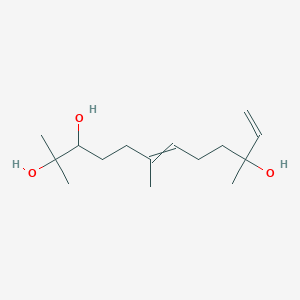
(2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C13H17BN2O2. It is a boronic acid derivative, which is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a cyano group, a piperidine ring, and a boronic acid moiety, making it a versatile reagent in various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Aryl Bromide Intermediate: The starting material, 4-bromo-2-cyanobenzene, is reacted with 4-methylpiperidine under suitable conditions to form the intermediate 2-cyano-4-(4-methylpiperidin-1-yl)phenyl bromide.
Borylation Reaction: The intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Amines.
Aplicaciones Científicas De Investigación
(2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of the carbon-carbon bond. The cyano and piperidine groups can also influence the reactivity and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the cyano and piperidine groups, making it less versatile in certain reactions.
4-Cyanophenylboronic Acid: Similar but lacks the piperidine group, affecting its reactivity and applications.
4-(4-Methylpiperidin-1-yl)phenylboronic Acid: Lacks the cyano group, which can influence its chemical properties and reactivity.
Uniqueness
(2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the presence of both the cyano and piperidine groups, which enhance its versatility and reactivity in various chemical transformations. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Propiedades
Fórmula molecular |
C13H17BN2O2 |
|---|---|
Peso molecular |
244.10 g/mol |
Nombre IUPAC |
[2-cyano-4-(4-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BN2O2/c1-10-4-6-16(7-5-10)12-2-3-13(14(17)18)11(8-12)9-15/h2-3,8,10,17-18H,4-7H2,1H3 |
Clave InChI |
RHZTXKDIISUKPO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N2CCC(CC2)C)C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















